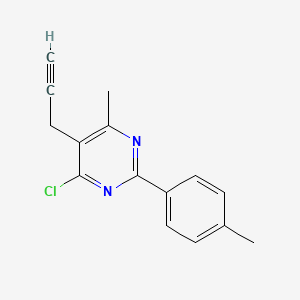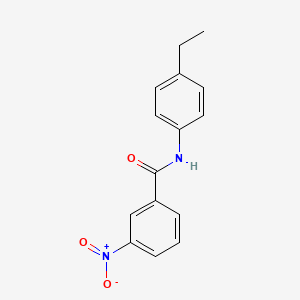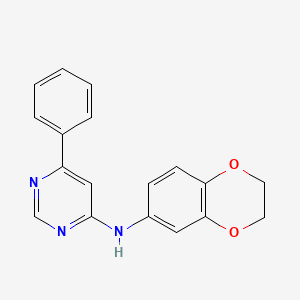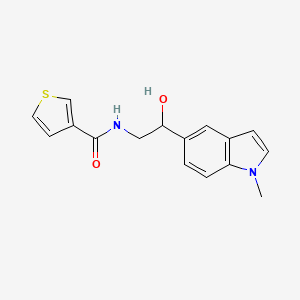
1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a pyridine derivative, the piperidine ring can be formed through hydrogenation or other cyclization reactions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via nucleophilic substitution or other suitable reactions.
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an amine with an isocyanate or through carbamate intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at different positions, particularly at the piperidine or pyridine rings.
Reduction: Reduction reactions could target the pyridine ring or the urea linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for drug development, particularly for targeting neurological or cardiovascular diseases.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. The molecular pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(pyridin-4-yl)piperidine: Shares the pyridine and piperidine moieties.
Tetrahydro-2H-pyran-4-yl derivatives: Compounds with similar tetrahydropyran structures.
Uniqueness
1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-15-5-11-23-12-6-15)19-13-14-3-9-21(10-4-14)16-1-7-18-8-2-16/h1-2,7-8,14-15H,3-6,9-13H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOKJSISJGVCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/new.no-structure.jpg)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)


![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)


![4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2375955.png)
